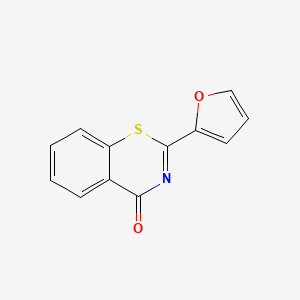

2-(2-Furyl)-4H-1,3-benzothiazine-4-one

Description

Properties

Molecular Formula |

C12H7NO2S |

|---|---|

Molecular Weight |

229.26 g/mol |

IUPAC Name |

2-(furan-2-yl)-1,3-benzothiazin-4-one |

InChI |

InChI=1S/C12H7NO2S/c14-11-8-4-1-2-6-10(8)16-12(13-11)9-5-3-7-15-9/h1-7H |

InChI Key |

OWJNTUJZDALOPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(S2)C3=CC=CO3 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of benzothiazine, including 2-(2-Furyl)-4H-1,3-benzothiazine-4-one, exhibit significant antimicrobial activities. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains and fungi. For instance, a study reported that certain benzothiazine derivatives showed antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antitumor Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Notably, it has shown effectiveness against breast cancer and leukemia cells, with IC50 values indicating potent cytotoxicity .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some studies have suggested that benzothiazine derivatives can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines . This property makes them potential candidates for therapeutic applications in treating inflammatory diseases.

Antidiabetic Activity

Recent investigations have highlighted the potential of this compound as an antidiabetic agent. Preliminary studies suggest that it may enhance insulin sensitivity and lower blood glucose levels in diabetic models .

Case Studies

Several case studies have been conducted to explore the practical applications of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against a panel of bacteria and fungi. The results indicated a strong correlation between structural modifications in the compound and its antimicrobial potency. -

Case Study 2: Antitumor Mechanisms

Research focused on the mechanism of action of this compound in cancer cells revealed that it triggers apoptosis through the intrinsic pathway involving mitochondrial dysfunction.

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

The biological and chemical properties of benzothiazine derivatives are highly dependent on substituents. Key analogs include:

Key Research Findings

- Substituent Impact : Larger substituents (e.g., homopiperazine) may hinder membrane permeability despite enhancing target binding, whereas furyl groups balance aromaticity and steric effects .

- Therapeutic Potential: Benzothiazines with electron-deficient cores (e.g., dioxo derivatives) show promise in targeting enzymes, while furyl-substituted variants remain underexplored in specific disease models .

Q & A

Q. What are the recommended synthetic methodologies for 2-(2-Furyl)-4H-1,3-benzothiazine-4-one, and how can purity be optimized?

The synthesis of benzothiazine derivatives typically involves multi-step condensation reactions. For analogs like 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzothiazin-2-yl)acetates, a common approach includes:

- Step 1 : Condensation of substituted benzoyl chlorides with thioamide precursors under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile).

- Step 2 : Cyclization using acid catalysts (e.g., H₂SO₄) or base-mediated ring closure.

- Step 3 : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity .

Key Considerations : Monitor reaction progress using TLC and characterize intermediates via FTIR and NMR. Crystallographic validation (e.g., via SHELX-refined X-ray diffraction) ensures structural fidelity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

X-ray crystallography is the gold standard. Key steps include:

- Data Collection : Use a single-crystal diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

- Structure Solution : Employ direct methods (e.g., SHELXS or SHELXD) for phase determination.

- Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks. For example, SHELXL achieved R₁ values < 0.05 in analogous benzothiazine derivatives .

Advanced Tip : For twinned crystals, use the TWIN/BASF commands in SHELXL to model disorder .

Advanced Research Questions

Q. What mechanistic insights exist for the antimicrobial activity of this compound analogs?

While direct data on the furyl derivative is limited, structural analogs (e.g., 2-homopiperazinyl-benzothiazines) show activity against Mycobacterium tuberculosis via:

- Target Inhibition : Binding to mycobacterial enoyl-ACP reductase (InhA), disrupting fatty acid biosynthesis.

- Methodological Validation :

- MIC Assays : Determine minimum inhibitory concentrations (MICs) using microdilution (range: 0.5–64 µg/mL).

- Molecular Docking : Use AutoDock Vina to model interactions with InhA (PDB ID: 4TZK), focusing on furyl π-stacking with Tyr158 and hydrogen bonding .

Contradictions : Activity varies with substituents; homopiperazine derivatives show higher potency than furyl analogs, suggesting steric/electronic optimization is critical .

Q. How can spectroscopic and computational methods elucidate interactions between this compound and DNA?

- Experimental :

- UV-Vis Titration : Monitor hypochromicity at 260 nm (DNA binding constants calculated via Benesi-Hildebrand plots).

- Viscosity Measurements : Increased DNA viscosity upon intercalation (e.g., ethidium bromide control).

- Computational :

- DFT Studies : Optimize ligand-DNA geometries at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer.

- Molecular Dynamics : Simulate binding stability (e.g., 50 ns trajectories in AMBER) to assess groove vs. intercalation modes .

Case Study : A 3-benzoyl-benzothiazine exhibited ΔH = −28.5 kJ/mol (exothermic binding) and ΔS = 75 J/mol·K (entropy-driven), suggesting minor groove binding .

Q. How should researchers resolve contradictions in biological activity data across benzothiazine derivatives?

- Structural Analysis : Compare X-ray/NMR data of active vs. inactive analogs to identify critical pharmacophores (e.g., furyl vs. piperazine groups).

- QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronegativity/logP with MIC values. For example, electron-withdrawing groups on the furyl ring enhance InhA binding .

- Meta-Analysis : Aggregate data from patents and journals (e.g., conflicting MICs may arise from assay variability; standardize using CLSI guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.